
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-nitrophenyl)methanone” is a complex organic molecule. It contains several functional groups, including an azepane ring, a pyridazine ring, a piperazine ring, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the nitrophenyl group. The azepane, pyridazine, and piperazine rings would likely contribute to the rigidity of the molecule, while the nitrophenyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis of Related Compounds : Studies have synthesized various pyridazinone derivatives, focusing on their structural formation and analysis. For instance, the synthesis of novel compounds such as 5-Aminothieno(2,3-c)pyridazine and Pyrimido(4',5':4,5)thieno(2,3-c)pyridazine was achieved through condensation and cycloalkylation processes, demonstrating the versatility of pyridazinone chemistry in creating diverse molecular structures (Gaby et al., 2003).
Biological Activities
Herbicidal Properties : Pyridazinone derivatives have shown effectiveness as herbicides. For example, certain substituted pyridazinone compounds inhibited photosynthesis in plants, accounting for their phytotoxicity, and offering insights into their potential use in agricultural applications (Hilton et al., 1969).
Analgesic and Anti-Inflammatory Properties : Some pyridazinone derivatives, such as 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone, have been examined for their analgesic and anti-inflammatory activities. They were found to be potent agents without causing significant side effects, which could be beneficial in medical research (Gökçe et al., 2005).
Chemical Characterization
- Structural Characterization : The structural characterization of pyridazinone derivatives, such as (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, provides insight into their chemical properties. This understanding is essential for evaluating their potential applications in various fields, including drug development and material science (Eckhardt et al., 2020).
Pharmaceutical Applications
- Anticancer and Antituberculosis Studies : Derivatives such as 1-(4-Chlorophenyl) cyclopropyl methanone have shown promising results in anticancer and antituberculosis studies. This highlights the potential of pyridazinone derivatives in developing new therapeutic agents (Mallikarjuna et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target the same organism.
Mode of Action
The molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that inhibits the growth or function of the organism.
Pharmacokinetics
The molecular weight of the compound is 444377, which is within the acceptable range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have a similar inhibitory effect on the growth of the organism.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-7-3-4-8-18(17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-1-2-6-12-24/h3-4,7-10H,1-2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBGQKBCNEDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)
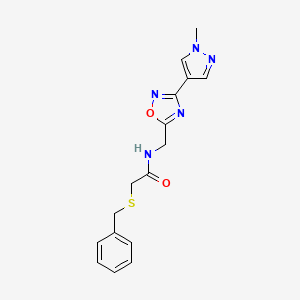
![2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2874524.png)
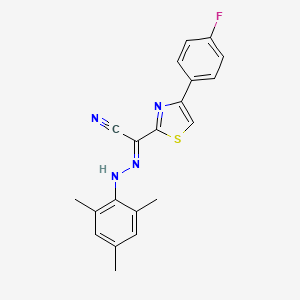
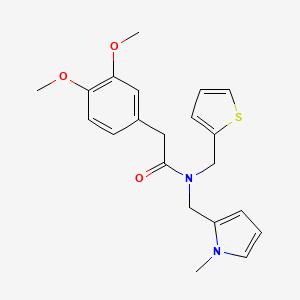
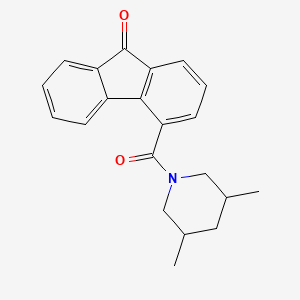
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
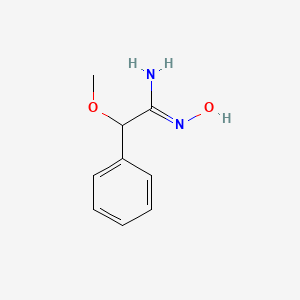
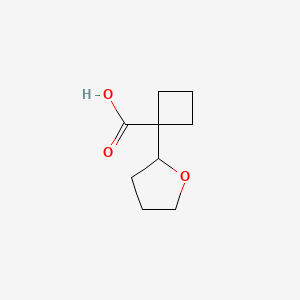
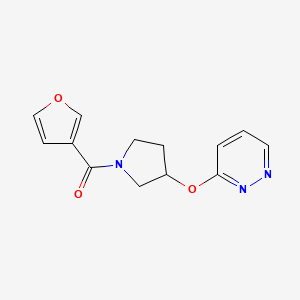
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
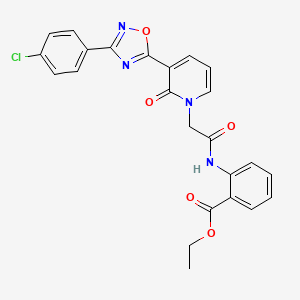
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)